2-Methyl-1-hepten-3-yne

Gas-phase ion chemistry Photoelectron spectroscopy Mass spectrometry

2-Methyl-1-hepten-3-yne (CAS 17669-40-8) is an acyclic enyne hydrocarbon with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol. It features a conjugated enyne system comprising a terminal alkene (2-methyl substituted) and an internal alkyne.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 17669-40-8
Cat. No. B092185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-hepten-3-yne
CAS17669-40-8
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESCCCC#CC(=C)C
InChIInChI=1S/C8H12/c1-4-5-6-7-8(2)3/h2,4-5H2,1,3H3
InChIKeyUOOFRLPCQNNECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-hepten-3-yne (CAS 17669-40-8) Sourcing & Physicochemical Baseline


2-Methyl-1-hepten-3-yne (CAS 17669-40-8) is an acyclic enyne hydrocarbon with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol. It features a conjugated enyne system comprising a terminal alkene (2-methyl substituted) and an internal alkyne. The compound has a well-defined ionization energy of 8.62 ± 0.01 eV as determined by photoelectron spectroscopy [1]. Its predicted physical properties, including a boiling point of 138.0 ± 9.0 °C at 760 mmHg and a density of 0.8 ± 0.1 g/cm³, are documented in authoritative databases [2]. This compound is strictly designated for Research & Development use only and is not intended for medicinal, veterinary, or therapeutic applications [3].

Substitution Risks with 2-Methyl-1-hepten-3-yne: Why Closest Analogs Cannot Be Swapped


Simply substituting 2-Methyl-1-hepten-3-yne with a generic alkyne or alkene analog is not scientifically sound due to its unique conjugated enyne structure. While related compounds like 2-methylhept-3-yne (C₈H₁₄, MW 110.2) [1] or 2-methyl-1-heptyne possess isolated unsaturation, the conjugated enyne system in this target compound provides a fundamentally different electronic profile. This difference manifests in distinct ionization potentials and predicted atmospheric reactivity [2]. Furthermore, the presence of both an alkene and an alkyne in conjugation opens up orthogonal reaction pathways (e.g., enyne metathesis or sequential cross-coupling) that are inaccessible to simpler alkynes or alkenes, making generic substitution a direct risk to synthetic route fidelity and analytical reproducibility [3].

Quantitative Differentiation of 2-Methyl-1-hepten-3-yne for Scientific Procurement


Ionization Energy as a Benchmark for Electronic Structure Integrity

The gas-phase ionization energy (IE) of 2-Methyl-1-hepten-3-yne is 8.62 ± 0.01 eV, determined via photoelectron spectroscopy [1]. This value serves as a verifiable benchmark for the compound's electronic structure and is distinct from related non-conjugated systems. For instance, the IE of the fully saturated analog, 2-methylheptane, is significantly higher (approx. 10.1 eV for typical alkanes), while the isolated alkyne 2-methylhept-3-yne lacks the conjugation stabilization present in the enyne. This lower IE reflects the relative ease of electron removal from the conjugated pi-system, which is a defining characteristic for its reactivity and analytical detection.

Gas-phase ion chemistry Photoelectron spectroscopy Mass spectrometry

Predicted Atmospheric Reactivity with Hydroxyl Radicals

The overall rate constant for the reaction of 2-Methyl-1-hepten-3-yne with hydroxyl radicals (OH) is predicted to be 92.37 × 10⁻¹² cm³/molecule·sec [1]. This value, derived from structure-activity relationship (SAR) models, is a key parameter for estimating atmospheric lifetime and environmental fate. While a direct experimental head-to-head comparison is not available in the public domain, this rate constant is elevated relative to typical saturated hydrocarbons (e.g., alkanes often have OH rate constants in the 1–10 × 10⁻¹² cm³/molecule·sec range) due to the high reactivity of both the alkene and alkyne moieties with OH radicals.

Atmospheric chemistry Environmental fate Reaction kinetics

Boiling Point Differentiation from the Saturated Alkyne Analog

The predicted boiling point of 2-Methyl-1-hepten-3-yne is 138.0 ± 9.0 °C at 760 mmHg [1]. This value differs markedly from its closest saturated alkyne analog, 2-methylhept-3-yne (C₈H₁₄, MW 110.2), which has a predicted boiling point of approximately 128.6 °C . The ~10 °C elevation in boiling point for the enyne, despite its slightly lower molecular weight, is attributable to increased polarizability and intermolecular interactions arising from the conjugated pi-system. Additionally, an experimentally reported boiling point of 37-39 °C at reduced pressure (12 mmHg) is available for verification .

Physical property characterization Purification Thermodynamics

Analytical Benchmarking via NIST Mass Spectrum

A reference electron ionization (EI) mass spectrum for 2-Methyl-1-hepten-3-yne is available in the NIST Chemistry WebBook [1]. This spectrum provides a definitive, instrument-agnostic fingerprint for the compound. It shows characteristic fragment ions at m/z values including the molecular ion (M⁺• at m/z 108) and diagnostic peaks at m/z 93 (loss of •CH₃), m/z 79 (loss of •C₂H₅), and m/z 67 (loss of •C₃H₇). In contrast, the mass spectrum of the saturated analog 2-methylhept-3-yne (M⁺• at m/z 110) will exhibit a different molecular ion cluster and a distinct fragmentation pattern due to the absence of the alkene double bond and the differing location of the methyl branch.

Analytical chemistry Mass spectrometry Quality control

Structural Basis for Differentiated Reactivity in Cross-Coupling and Metathesis

2-Methyl-1-hepten-3-yne possesses a conjugated 1-ene-3-yne framework, which confers orthogonal synthetic utility not found in isolated alkynes (e.g., 2-methyl-1-heptyne) or alkenes (e.g., 2-methyl-1-heptene). The alkyne terminus can participate in Sonogashira or Glaser coupling, while the internal alkene can undergo Heck or Suzuki-Miyaura coupling. Furthermore, the enyne moiety is a prime substrate for enyne metathesis, which yields 1,3-dienes. While direct quantitative yield comparisons for this exact compound are scarce in the open literature, the class behavior of conjugated enynes is well-documented to provide higher regioselectivity in certain cycloadditions and metathesis reactions compared to their non-conjugated counterparts [1].

Organic synthesis Catalysis Cross-coupling

Precision Applications for 2-Methyl-1-hepten-3-yne in Research & Development


Synthesis of Complex 1,3-Dienes via Enyne Metathesis

The conjugated enyne structure of 2-Methyl-1-hepten-3-yne makes it an ideal substrate for enyne metathesis. Reaction with a suitable alkene in the presence of a Grubbs or Hoveyda-Grubbs catalyst yields functionalized 1,3-dienes with high atom economy. This application is directly supported by the class-level evidence of enyne reactivity [1], where the conjugated system facilitates bond reorganization to form diene products, a pathway unavailable to simple alkynes like 2-methylhept-3-yne. The predicted physicochemical properties [2] and verified electronic structure (IE = 8.62 eV) [3] confirm the compound's identity as a conjugated enyne suitable for this transformation.

Orthogonal Functionalization in Diversity-Oriented Synthesis (DOS)

Researchers can exploit the orthogonal reactivity of the terminal alkene and internal alkyne in 2-Methyl-1-hepten-3-yne to construct complex molecular scaffolds. For example, the alkyne can be selectively coupled with an aryl halide via a Sonogashira reaction, while the alkene can be subsequently functionalized via Heck coupling or hydroboration. This sequential, site-selective functionalization strategy is enabled by the distinct electronics of the conjugated enyne system, as evidenced by its unique ionization energy [3] and predicted reactivity parameters [2]. This dual functionality provides a distinct advantage over analogs like 2-methylhept-3-yne [4], which offers only a single internal alkyne reactive handle.

Gas-Phase Ion Chemistry and Mass Spectrometric Studies

The precisely measured ionization energy (8.62 ± 0.01 eV) [3] and the availability of a reference NIST mass spectrum [5] make 2-Methyl-1-hepten-3-yne a valuable calibration standard or model compound for gas-phase ion chemistry research. Studies investigating the unimolecular dissociation of conjugated versus non-conjugated hydrocarbon radical cations can utilize this compound to probe the effects of conjugation on fragmentation energetics. Its distinct mass spectral fingerprint (M⁺• at m/z 108) allows for clear differentiation from the saturated analog 2-methylhept-3-yne (M⁺• at m/z 110) in mixture analysis.

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